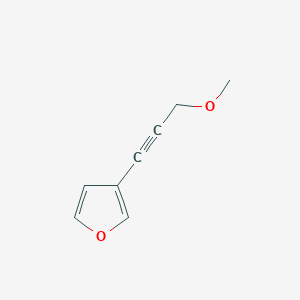

3-(3-Methoxyprop-1-yn-1-yl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919097-05-5 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

3-(3-methoxyprop-1-ynyl)furan |

InChI |

InChI=1S/C8H8O2/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7H,5H2,1H3 |

InChI Key |

DMLFJVZTXDRJOM-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC1=COC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methoxyprop 1 Yn 1 Yl Furan and Analogous Propargylfuran Systems

Transition-Metal-Catalyzed Approaches to Furan (B31954) Derivatives

Transition-metal catalysis offers a range of effective methods for the synthesis of substituted furans. mdpi.com Gold and palladium catalysts, in particular, have demonstrated remarkable utility in facilitating the specific transformations required to construct propargylfuran systems. These methods include the cycloisomerization of acyclic precursors to form the furan ring and cross-coupling reactions to introduce the propargyl moiety onto a pre-existing furan core.

Gold-Catalyzed Transformations

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis of polysubstituted furans. nih.gov Their strong affinity for alkynes facilitates a variety of cyclization and rearrangement reactions under mild conditions.

A prominent gold-catalyzed strategy for furan synthesis involves the cycloisomerization of propargylic compounds. koreascience.krmdpi.com This approach typically starts with an acyclic precursor containing both an alkyne and a carbonyl or its equivalent, which upon activation by a gold catalyst, undergoes cyclization to form the furan ring. The reaction can be initiated from propargylic alcohols, ethers, or esters, which serve as versatile starting materials. nih.govwikipedia.org

For instance, the gold(III)-catalyzed reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds leads to the formation of polysubstituted furans. nih.gov Although this specific example leads to amine-containing furans, the underlying principle of a propargylic leaving group (in this case, the tosylamino group) and subsequent cycloisomerization is a general strategy. Similarly, gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds in ionic liquids provide an environmentally friendly route to polysubstituted furans. wikipedia.org

A general representation of this transformation is the reaction of propargylic alcohols with 1,3-dicarbonyl compounds, which proceeds via a propargylic substitution followed by cycloisomerization. wikipedia.org

Table 1: Gold-Catalyzed Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds wikipedia.org

| Entry | Propargylic Alcohol (1) | 1,3-Dicarbonyl Compound (2) | Catalyst System | Yield of Furan (3) (%) |

| 1 | 1a (R¹=Ph, R²=H) | 2a (R³=R⁴=Me) | AuBr₃ (5 mol%), AgOTf (15 mol%) | 85 |

| 2 | 1b (R¹=p-MeC₆H₄, R²=H) | 2a (R³=R⁴=Me) | AuBr₃ (5 mol%), AgOTf (15 mol%) | 82 |

| 3 | 1c (R¹=p-MeOC₆H₄, R²=H) | 2a (R³=R⁴=Me) | AuBr₃ (5 mol%), AgOTf (15 mol%) | 80 |

| 4 | 1d (R¹=n-Pr, R²=H) | 2a (R³=R⁴=Me) | AuBr₃ (5 mol%), AgOTf (15 mol%) | 75 |

Reaction conditions: Propargylic alcohol (1 equiv.), 1,3-dicarbonyl compound (1.2 equiv.), [EMIM][NTf₂], 60 °C.

The term "furan-ynes" refers to molecules that contain both a furan ring and an alkyne moiety. The reactivity of these systems in the presence of gold catalysts has been explored, leading to the synthesis of diverse heterocyclic scaffolds. While these reactions often involve transformations of the furan ring itself, they underscore the intricate interplay between the gold catalyst, the furan, and the alkyne. For example, the gold(I)-catalyzed reaction of furan-ynes with N-oxides can lead to the formation of dihydropyridinones and pyranones, demonstrating the ability of gold catalysts to activate the alkyne in the presence of the furan ring for further transformations.

Many gold-catalyzed transformations of alkynes are proposed to proceed through highly reactive intermediates such as gold carbenoids or vinylgold cations. The formation of these species is initiated by the coordination of the gold catalyst to the alkyne. In the context of furan synthesis, a gold catalyst can activate a propargylic system, making it susceptible to nucleophilic attack.

For example, in the cycloisomerization of propargylic esters, the gold catalyst can coordinate to the alkyne, facilitating an acyloxy migration to form a gold-containing allene (B1206475), which can then be considered a gold carbenoid equivalent. This intermediate is highly electrophilic and can be trapped intramolecularly by a nucleophile to initiate the cyclization cascade that ultimately forms the furan ring. The nature of these intermediates is often inferred from the reaction outcomes and computational studies, as their direct observation can be challenging.

Palladium-Catalyzed Synthesis of Substituted Furans

Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide array of cross-coupling reactions that are indispensable for the construction of complex molecules. For the synthesis of 3-(3-Methoxyprop-1-yn-1-yl)furan, palladium-catalyzed cross-coupling reactions are a highly plausible and powerful strategy.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it represents a direct and efficient method for introducing an alkynyl group onto a furan ring. libretexts.orgnih.gov To synthesize this compound via this method, one would start with a 3-halofuran (e.g., 3-iodofuran or 3-bromofuran) and couple it with 3-methoxy-1-propyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. thieme-connect.de

The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a robust choice for the synthesis of complex alkynyl-substituted heterocycles. acs.org While a specific example for the synthesis of this compound is not detailed in the provided literature, numerous examples of Sonogashira couplings on furan rings demonstrate the feasibility of this approach. For instance, the synthesis of 3-alkynyl substituted flavones (which contain a furan ring as part of the chromone (B188151) system) has been achieved through the Sonogashira coupling of 3-iodoflavone with various terminal alkynes.

Table 2: Illustrative Examples of Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Aromatic Systems

| Entry | Aryl Halide | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 |

| 2 | 3-Iodoflavone | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | (S)-Prolinol, K₂CO₃ | aq. DMF | 92 |

| 3 | 2-Iodoanisole | Thiophene-based alkyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 90 |

| 4 | N,N-Dimethyl-2-iodoaniline | Phenylacetylene | Pd(OAc)₂ | - | K₂CO₃ | DMF | 91 |

This table presents a compilation of representative Sonogashira coupling reactions from various sources to illustrate the general conditions and high efficiency of the method. acs.org

Copper-Catalyzed Cyclizations and Annulations

Copper catalysis offers a cost-effective and versatile alternative for the synthesis of furan rings.

Copper catalysts have been successfully used in the cyclization of propargylic derivatives to form furan scaffolds. For instance, a copper-catalyzed enantioselective formal (3+2) cycloaddition of isatin-derived tertiary propargylic esters with 4-hydroxycoumarins provides optically active spirooxindole-furan scaffolds. citedrive.com In a combined gold and copper catalytic system, substituted furans can be synthesized in a one-pot, three-step cascade involving the reaction of propargyl alcohols with alkynes. organic-chemistry.orgacs.org This method demonstrates broad substrate scope, tolerating various aromatic, aliphatic, and heteroaromatic alkynes, as well as primary and secondary propargyl alcohols. organic-chemistry.org A palladium/copper co-catalyst system can also be used in a reaction cascade of propargyl alcohols with MHMDS (M=Na, K), B₂(pin)₂, and an acid chloride to produce trisubstituted furylboronic acid pinacol (B44631) esters. nih.gov

The [4+1] cycloaddition strategy is a powerful method for constructing five-membered rings. While direct examples for this compound are not explicitly detailed, the general principle of copper-catalyzed [4+1] cycloaddition is relevant. This approach typically involves a four-atom component and a one-atom component coming together to form the furan ring. Research has demonstrated the use of furan-fused cyclobutanones as versatile C4 synthons in programmable [4+n]-cycloadditions, including Rh-catalyzed [4+2] and Au-catalyzed [4+4] cycloadditions, to produce complex furan-containing polycycles. researchgate.netnih.gov Although not a direct [4+1] cycloaddition, the Diels-Alder reaction, a [4+2] cycloaddition, of furanics is a key transformation in circular chemistry for creating biobased platform molecules. rsc.org

Other Metal-Catalyzed Furan Syntheses (e.g., Ruthenium, Platinum, Iron, Indium, Rhodium, Zinc)

A variety of other transition metals have been shown to effectively catalyze the synthesis of furans.

Ruthenium: Ruthenium catalysts, such as [{CpRuCl(SR)}₂], have been used in asymmetric propargylic substitutions of propargylic alcohols. researchgate.net

Platinum: Platinum catalysts can be used to synthesize highly substituted furans from propargylic oxiranes. organic-chemistry.org

Iron: Iron(III) chloride is an effective catalyst for the tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, leading to highly substituted furans. organic-chemistry.org It also catalyzes the 5-exo-dig cycloisomerization of aryl- and alkyl β-ketoesters to produce 3-carboxy-2,5-disubstituted furans. researchgate.net

Indium: While not explicitly detailed for furan synthesis in the provided context, indium catalysts are known to be effective in various organic transformations.

Rhodium: Rhodium catalysis has been employed in the enantioselective [4+2]-cycloaddition of furan-fused cyclobutanones with imines. researchgate.netnih.gov

Zinc: A zinc-catalyzed intramolecular cyclization, following a Cs₂CO₃ promoted C-C σ-bond activation of α-aryl ketones, has been developed for the synthesis of tetrasubstituted furans. researchgate.net

Non-Metallic and Organocatalytic Synthetic Pathways

In a move towards more sustainable and environmentally friendly chemistry, non-metallic and organocatalytic methods for furan synthesis have been developed. nih.govresearchgate.net These methods avoid the use of potentially toxic and expensive heavy metals.

One notable example is the base-catalyzed reaction of α-hydroxy ketones and cyano compounds to produce tetrasubstituted furans. nih.govresearchgate.net This reaction proceeds under mild conditions with good functional group tolerance and high yields. nih.gov Another approach involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides, which provides a straightforward route to 2,3-disubstituted and 2,3,5-trisubstituted furans using readily available starting materials. organic-chemistry.org Furthermore, a phosphine-mediated (3+2) cycloaddition of electron-poor terminal alkynes with ketomalonate partners offers a concise route to highly substituted cyclopentenes, which can be precursors to furan-containing structures. acs.org

Iodine-Catalyzed Methods for Furan Ring Formation

Molecular iodine has emerged as an efficient, inexpensive, and environmentally benign catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds like furans. vhu.edu.vnacs.org Unlike methods requiring transition metals, iodine catalysis often proceeds under mild conditions. organic-chemistry.org This approach is particularly effective for the cyclization of α-propargyl-β-ketoester substrates to produce highly substituted furans. vhu.edu.vnchemrxiv.org

A significant advantage of iodine catalysis is its efficacy under solvent-free conditions, which aligns with the principles of green chemistry. chemrxiv.orgnih.gov Reactions can be performed at ambient temperature and atmosphere, offering a practical alternative to more demanding protocols. acs.orgorganic-chemistry.org For the synthesis of 3-carboxy-2,5-disubstituted furans from α-propargyl-β-ketoester substrates, an optimal catalyst loading of 15 mol% iodine has been identified. vhu.edu.vnchemrxiv.org

Mechanistic investigations, supported by experimental studies and Density Functional Theory (DFT) calculations, provide insight into the catalytic cycle. organic-chemistry.orgnih.gov The reaction is believed to proceed through an enol tautomerization pathway. organic-chemistry.org Molecular iodine interacts with the carbonyl group of the substrate, enhancing the acidity of the enol intermediate. organic-chemistry.org This facilitates the formation of a carbocation, which then undergoes cyclization to form the furan ring. organic-chemistry.org Control experiments have confirmed that molecular iodine (I₂) is the active catalytic species, rather than iodonium (B1229267) (I⁺) or iodide (I⁻) ions. organic-chemistry.orgchemrxiv.org

| Substrate (α-propargyl-β-ketoester) | Product | Yield (%) | Conditions |

|---|---|---|---|

| α-propargyl-β-ketoester with terminal alkyne | 3-carboxy-2,5-disubstituted furan | Good to Excellent | 15 mol% I₂, neat, 24h, rt |

| α-prenylated aryl ketone | 3,4-dihydro-2H-pyran | Good to Excellent | 10 mol% I₂, neat, 24h, rt |

| Substrate with electron-deficient aryl group | Corresponding pyran | Good | 10 mol% I₂, neat, 24h, rt |

| Substrate with electron-rich aryl group | Corresponding pyran | Trace | 10 mol% I₂, neat, 24h, rt |

Acid-Catalyzed Cyclizations (e.g., Paal-Knorr, Feist-Benary, Brønsted Acid Mediation)

Acid-catalyzed cyclization reactions are foundational methods for synthesizing furan rings from acyclic precursors. organic-chemistry.org

Paal-Knorr Synthesis : This is one of the most important methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.orgpharmaguideline.com The reaction is versatile, accommodating a wide range of substituents (H, alkyl, aryl) at positions R2, R3, R4, and R5 of the diketone. wikipedia.org The mechanism, elucidated in 1995, involves protonation of a carbonyl group, followed by nucleophilic attack by the enol of the second carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan. wikipedia.org Studies have shown that the cyclization likely occurs in a concerted step with enol formation, as different diastereomers of 3,4-disubstituted-2,5-hexanediones react at different rates, which would not be the case if they proceeded through a common enol intermediate. organic-chemistry.orgwikipedia.org The presence of water has been shown through quantum chemical methods to significantly lower the energy barrier for the cyclization step. rsc.org

Feist-Benary Synthesis : This method produces substituted furans through the condensation of α-halo ketones with β-dicarbonyl compounds, typically catalyzed by a base like pyridine (B92270) or ammonia. pharmaguideline.comwikipedia.orgalfa-chemistry.com The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-halo ketone in a step similar to a Knoevenagel condensation. wikipedia.org An intramolecular Sₙ2 reaction follows, where the enolate oxygen displaces the halide to form a dihydrofuran intermediate, which then dehydrates to yield the final furan product. quimicaorganica.orgyoutube.com

Brønsted Acid Mediation : Brønsted acids are widely used to catalyze furan synthesis through various dehydrative cyclization pathways. rsc.org For instance, γ-hydroxy-α,β-unsaturated ketones can undergo Brønsted acid-promoted cyclization and elimination to form highly substituted furans. rsc.org A modern approach involves the catalytic heterocyclization of TBS-protected γ-hydroxy-α,β-unsaturated ketones using p-Toluenesulfonic acid (p-TSA·H₂O) in methanol (B129727) at room temperature. rsc.org This process is believed to occur via in-situ deprotection followed by the acid-promoted heterocyclization. rsc.org Brønsted acids like hexafluoroisopropanol (HFIP) have also been used to catalyze the reduction of furans to 2,5-dihydrofurans and tetrahydrofurans using silanes as reducing agents, preventing the polymerization that typically occurs under acidic conditions. acs.orgnih.gov

Base-Catalyzed Rearrangements and Cyclizations

Base-catalyzed reactions provide alternative routes to furan systems, often involving rearrangements of cleverly designed precursors. One such strategy involves the base-catalyzed rearrangement of a propargyl ether into an allenyl ether, which can then undergo subsequent cyclization. nycu.edu.twacs.org For example, refluxing a furfuryl propargyl ether with potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) can induce an isomerization to the corresponding allenyl ether, setting the stage for an intramolecular cycloaddition. nycu.edu.twacs.org Another approach is the Pummerer-type rearrangement of readily available 2,5-dihydrothiophenes, which can be converted into tetrasubstituted furans under metal-free conditions at ambient temperature. acs.org This transformation is promoted by selective S-chlorination, generating an oxidized intermediate that spontaneously rearranges to release the furan. acs.org

Enzymatic and Biocatalytic Approaches to Furan Derivatives

Biocatalysis offers a sustainable and highly selective alternative for the synthesis and modification of furan derivatives under mild reaction conditions. researchgate.net Enzymes and whole-cell systems are increasingly used for the valorization of bio-based furans like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from lignocellulosic biomass. researchgate.netmdpi.com

These biocatalytic transformations include:

Oxidation-Reduction Processes : Oxidases and peroxygenases are used for the oxidation of HMF to produce 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer. mdpi.com Conversely, reductases found in yeasts like Saccharomyces and other microorganisms such as Fusarium striatum can selectively reduce the aldehyde group of HMF to an alcohol, yielding 2,5-di(hydroxymethyl)furan (DHMF) with high yields (95%) and selectivity (98%). researchgate.netmdpi.com

Amine Synthesis : Transaminases (ω-TA) are employed to convert furan aldehydes into furfurylamines, which are important intermediates for pharmaceuticals and polymers. nih.govresearchgate.net

These enzymatic methods are attractive due to their high selectivity, which minimizes byproduct formation, and their operation under environmentally friendly aqueous conditions. researchgate.netmdpi.com

| Substrate | Biocatalyst/Enzyme | Product | Key Finding | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Fusarium striatum (whole-cell) | 2,5-di(hydroxymethyl)furan (DHMF) | Achieved 95% yield and 98% selectivity at bioreactor scale. | mdpi.com |

| HMF | Oxidases, Peroxygenases | 2,5-Furandicarboxylic acid (FDCA) | Enzymatic cascade for oxidation of HMF to a key polymer precursor. | mdpi.com |

| HMF | Transaminase (TA) from Chromobacterium violaceum | 2,5-Bis(aminomethyl)furan (BAMF) | One-pot multi-enzymatic cascade for the synthesis of furan-based diamines. | nih.gov |

| Furfural (from biomass) | Reductase biocatalyst | Furfuryl alcohol | One-pot chemoenzymatic process from raw biomass to furan alcohols. | researchgate.net |

Multicomponent and Tandem Reaction Sequences

Tandem, or cascade, reactions provide an efficient means to construct complex molecules like propargylfurans in a single pot, minimizing waste and simplifying purification. researchgate.netrsc.org These sequences often combine multiple bond-forming events and rearrangements. Gold- and copper-catalyzed reactions are prominent in this area, enabling the synthesis of substituted furans from simple starting materials like propargyl alcohols and alkynes through a cascade of alcohol addition, rearrangement, and cyclization. organic-chemistry.orgnih.gov

Intramolecular Diels-Alder Reactions of Furans with Allenyl Ethers

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing polycyclic systems. princeton.edu A specific and elegant application is the reaction of a furan diene with an allenyl ether dienophile tethered to it. nycu.edu.twacs.org This process is typically initiated by a base-catalyzed isomerization of a furfuryl propargyl ether to the corresponding allenyl ether. nycu.edu.twacs.org Once formed, the allenyl ether undergoes an intramolecular [4+2] cycloaddition with the furan ring. nycu.edu.tw

The mechanism proceeds via the formation of a cycloadduct, which can be unstable and undergo further rearrangement. acs.org For instance, refluxing 5-(methylthio)-2-furfuryl propargyl ether with t-BuOK leads to the formation of the allenyl ether, which cyclizes to form a bridged cycloadduct. This intermediate then undergoes ring-opening to form a zwitterion, followed by an intramolecular 1,4-rearrangement of the methylthio group to yield the final aromatic product. nycu.edu.twacs.org The feasibility and outcome of this reaction are highly dependent on the length of the chain connecting the furan diene and the allenyl ether dienophile. nycu.edu.tw

Tandem 1,2-Acyloxy Migration/[3+2] Cycloaddition/Aromatization Pathways

A highly effective strategy for synthesizing furan rings involves a tandem sequence initiated by a 1,2-acyloxy migration in enol ether-tethered propargylic esters. rawdatalibrary.netnih.gov This process continues through an intramolecular [3+2] cycloaddition and culminates in aromatization to yield the furan product. rawdatalibrary.netnih.gov This methodology demonstrates considerable versatility, with excellent tolerance for various functional groups and a broad substrate scope. nih.govresearchgate.net The reaction's high degree of chemoselectivity is a notable feature. rawdatalibrary.netnih.gov

In some instances, dihydrofuran intermediates have been successfully isolated, providing valuable mechanistic insight into the [3+2] cycloisomerization step of the cascade. rawdatalibrary.netresearchgate.net The power of this tandem approach is further highlighted by its application in gold(I)-catalyzed reactions of linear enynyl esters, which can proceed through a 1,2-acyloxy migration/[3+2] cycloaddition/Friedel-Crafts type cyclization to create complex tetracyclic structures. researchgate.net

Transition metal catalysis, particularly with Rh(II), has also been employed to facilitate the 1,3-acyloxy migration of propargylic esters, which generates allene intermediates. rsc.org While this process has traditionally been limited to substrates with electron-donating groups, recent advancements have enabled the use of electron-deficient propargylic esters in an unprecedented Rh(II)-catalyzed 1,3-acyloxy migration, which is then followed by an intermolecular [2+2] cycloaddition with alkenes or alkynes. rsc.org This expansion allows for the one-pot synthesis of valuable alkylidenecyclobutane and alkylidenecyclobutene scaffolds. rsc.org Mechanistic studies suggest that the allene formed from the acyloxy migration is the key intermediate in these transformations. rsc.org

1,3-Dipolar Cycloaddition Reactions with Acetylenedicarboxylates

The construction of furan derivatives can be achieved through 1,3-dipolar cycloaddition reactions involving acetylenedicarboxylates. journament.comnih.govd-nb.info Esters of acetylene (B1199291) dicarboxylic acid, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly versatile reagents in organic synthesis, serving as potent dipolarophiles in such cycloadditions. d-nb.infomdpi.com

One notable example involves the reaction of cyclooctyne (B158145) with dialkyl acetylenedicarboxylates at room temperature. nih.govmdpi.com This reaction proceeds via a 1,3-dipolar cycloaddition to generate short-lived furan-derived intermediates. journament.comnih.govd-nb.info These intermediates can be trapped by additional equivalents of the acetylenedicarboxylate or other reagents like methanol, phenol (B47542), or aldehydes, leading to a variety of polycyclic products with perfect atom economy. journament.comnih.gov The reaction between DMAD and cyclooctyne is exothermic and occurs more rapidly than the dimerization of DMAD, leading to a crystalline polycyclic product in good yield. d-nb.info

The mechanism is believed to involve the formation of a dipolar intermediate, which can then undergo further transformations. d-nb.infoqucosa.de For instance, the reaction of bis(trimethylsilyl) acetylenedicarboxylate with cyclooctyne results in a ketone product through a retro-Brook rearrangement of the initial dipolar intermediate. journament.comnih.gov This method showcases how strained alkynes can react with acetylenedicarboxylates under mild conditions to form furan-based structures through a cascade of cycloaddition reactions. mdpi.com

One-Pot Cascade Reactions for Complex Furan Architectures

One-pot cascade reactions provide an efficient and powerful strategy for assembling complex molecules containing furan cores from simple starting materials, minimizing waste and improving reaction efficiency. rsc.orgresearchgate.net These multi-component reactions (MCRs) are valued for their ability to generate molecular diversity and complexity in a single operation. researchgate.net

An example of such a process is the development of an unexpected multi-component one-pot cascade reaction between hydroxyketones and ortho-hydroxychalcones. rsc.org This reaction establishes a novel reaction pathway for ortho-hydroxychalcones and provides an expedient route to new furanobenzopyran-fused polycyclic compounds with intricate molecular architectures. rsc.org

Another innovative one-pot method involves a triethylamine-catalyzed three-component reaction that proceeds through a ring-closure and ring-opening sequence to form highly substituted dihydrofurofuran and functionalized furan frameworks. rsc.orgrawdatalibrary.netdocumentsdelivered.com This protocol utilizes a Knoevenagel and Michael adduct, followed by a Paal-Knorr cyclization with glyoxal (B1671930) and 2-cyanoacetophenone. rsc.orgrawdatalibrary.net The advantages of this methodology include the use of readily available starting materials, an inexpensive catalyst, mild reaction conditions, and often no need for chromatographic purification, making it a practical approach for synthesizing these furan-containing structures. documentsdelivered.com

Synthesis of Key Precursors for this compound Framework

Preparation of Functionalized Propargyl Ethers

The synthesis of functionalized propargyl ethers, crucial precursors for the target molecule, can be accomplished through several effective methods. A copper-catalyzed three-component reaction of diazo compounds, alcohols, and ethynyl (B1212043) benziodoxole (EBX) reagents offers a mild and efficient route to structurally diverse and highly functionalized propargyl ethers. nih.gov This reaction is believed to proceed through the alkynylation of a copper ylide intermediate. nih.gov

Gold(I) catalysis provides another powerful tool for manipulating propargyl ethers. Benzyl (B1604629) propargyl ethers, for instance, can undergo a gold(I)-catalyzed rearrangement under mild conditions to produce substituted allenes via a 1,5-hydride shift/fragmentation sequence. organic-chemistry.org This transformation is rapid and tolerates a variety of functional groups on both the alkyne and the benzyl ether components. organic-chemistry.org

More traditional methods involve the reaction of propargyl bromide with various phenols or dicarboxy/dihydroxybenzenes in the presence of a base like potassium carbonate (K₂CO₃) to yield aryl propargyl ethers and bis-propargyl aromatic ethers, respectively. researchgate.netrsc.org Additionally, propargylation of aldehydes and ketones using reagents like propargyl halides can be used to create homopropargylic alcohols, which are versatile synthetic intermediates. nih.gov

| Starting Material | Reagent(s) | Catalyst/Base | Product Type | Ref |

| Diazo compounds, Alcohols | Ethynyl benziodoxole (EBX) | Copper | Functionalized Propargyl Ethers | nih.gov |

| Benzyl propargyl ethers | - | Gold(I) | Substituted Allenes | organic-chemistry.org |

| Phenols | Propargyl bromide | K₂CO₃ | Aryl Propargyl Ethers | researchgate.net |

| Dicarboxy/dihydroxybenzenes | Propargyl bromide | K₂CO₃ | Bis-propargyl aromatic ethers | rsc.org |

| Aldehydes/Ketones | Propargyl halides | Metal-mediated (e.g., Fe, Sn) | Homopropargylic Alcohols | nih.gov |

Strategies for Introduction of Alkyne Moieties onto Furan Cores

Introducing an alkyne group onto a pre-existing furan ring is a key step in constructing molecules like this compound. A primary method for this transformation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction effectively joins a terminal alkyne with an aryl or vinyl halide. For instance, a furan core bearing a halide (like an iodo group) can be coupled with a substituted alkyne to append the desired alkyne moiety. acs.org This modular strategy was employed in the synthesis of benzo[b]furan-based photochromic molecules, where ortho-iodoanisole was first coupled with various aryl-functionalized alkynes. acs.org A subsequent electrophilic Larock cyclization formed the iodinated benzo[b]furan core, which was then ready for further functionalization. acs.org

The synthesis of alkynes themselves often starts from dihalides. Two successive E2 elimination reactions on a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide using a strong base like sodium amide (NaNH₂) is a classic method to generate the carbon-carbon triple bond. youtube.com

While direct alkynylation of the furan ring at the 3-position is a specific challenge, related syntheses provide insight. For example, various furan derivatives have been synthesized from precursors like 3- and 4-methoxyacetophenone, which are first converted to amines and then cyclized to form the furan or thiophene (B33073) ring. nih.gov Although this example builds the ring itself, it highlights the use of methoxy-functionalized aromatic precursors in furan synthesis. nih.gov

Mechanistic Investigations of Furan Forming Reactions Involving Propargyl Moieties

Elucidation of Reaction Pathways and Transition State Geometries

The conversion of propargyl-containing starting materials into furans can proceed through a variety of complex mechanistic pathways. The specific route taken is often highly dependent on the catalyst employed, the substitution pattern of the precursor, and the reaction conditions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and elucidating the operative mechanisms. researchgate.netresearchgate.net

Transition state geometries for furan-forming cyclizations are often predicted to be highly asynchronous, meaning that the formation of the new bonds is not simultaneous. researchgate.netresearchgate.net For instance, in metal-catalyzed reactions, the initial coordination of the metal to the alkyne is a key step that activates the molecule for subsequent cyclization. The geometry of this initial complex and the subsequent transition states dictates the feasibility and outcome of the reaction.

Carbocationic intermediates are frequently proposed in acid-catalyzed and certain metal-catalyzed furan (B31954) syntheses from propargyl precursors. In the presence of a Brønsted or Lewis acid, the oxygen atom of a propargyl ether or alcohol can be protonated, facilitating its departure as a leaving group and generating a propargyl cation. Alternatively, in the context of furan ring-opening reactions, which can be seen as the reverse of formation, protonation of the furan ring at the C2 or C5 positions leads to the formation of carbocationic intermediates. acs.org DFT studies have shown that the stability of these carbocations is a key factor in determining the reaction pathway. acs.org For instance, the C2 carbocation of a furan ring is generally more stable than the C5 carbocation, influencing the regioselectivity of subsequent reactions. acs.org

In gold-catalyzed reactions of propargylic alcohols or ethers, the activation of the alkyne by the gold(I) or gold(III) catalyst can lead to intermediates with significant carbocationic character. stanford.edu The interaction of the gold catalyst with the triple bond makes the propargylic carbon more electrophilic and susceptible to nucleophilic attack, including intramolecular attack by an oxygen atom to initiate furan ring formation. The resulting intermediate can be described as a vinyl-gold species with carbocationic character, which then undergoes further reaction to yield the furan product. stanford.edu The stability of these carbocationic intermediates is influenced by the substituents on the propargyl moiety, with electron-donating groups generally stabilizing the positive charge. mdpi.com

In some proposed mechanisms for furan synthesis, particularly those involving nucleophilic attack on an activated alkyne, zwitterionic intermediates have been postulated. rug.nl For example, in the reaction of a stabilized sulfur ylide with an alkyne, a formal [3+2] cycloaddition can occur where the initial nucleophilic attack of the ylide on the gold-activated alkyne could lead to a zwitterionic intermediate. frontiersin.org This intermediate would then undergo ring closure to form the furan ring.

While direct observation of zwitterionic intermediates is often challenging due to their transient nature, their existence can be inferred from the reaction products and computational studies. Trapping experiments, where a reactive species is added to intercept a proposed intermediate, can provide evidence for their formation. rsc.org In the context of related chemistries, the variation of the nucleofuge in zwitterionic precursors has been shown to influence the reaction pathway, supporting the role of such intermediates. rsc.org The formation of zwitterionic species is often considered in reactions where there is a significant charge separation between the reacting partners.

Gold-catalyzed reactions of propargyl derivatives have been shown to proceed through intermediates best described as gold-carbenoids. researchgate.netntnu.edu These highly reactive species are generated through the interaction of the gold catalyst with the propargyl system. For instance, a 1,2- or 1,3-migration of an alkoxy or acyloxy group from the propargylic position to the alkyne, facilitated by the gold catalyst, can generate a gold-stabilized carbene. ntnu.edu

This gold-carbenoid intermediate is a key branching point in the reaction manifold. It can undergo a variety of subsequent transformations, including cyclization to form a furan ring. The formation of these carbenoid intermediates is a powerful strategy for the synthesis of highly substituted furans, as it allows for the construction of the furan ring through a cascade process. researchgate.net For example, the reaction of propargyl acetals or ketals with aldehydes, catalyzed by gold(I) complexes, is proposed to proceed through a gold-carbenoid intermediate that then undergoes a [3+2] cycloaddition with the aldehyde to form a 2,5-dihydrofuran, which can then be converted to the corresponding furan. researchgate.net

A fundamental question in any chemical reaction is whether it proceeds through a single, concerted transition state or via a multi-step pathway involving discrete intermediates. acs.org In the context of furan synthesis from propargyl precursors, both concerted and stepwise mechanisms have been proposed, and the operative pathway is often dependent on the specific reactants and catalysts.

Computational studies are a primary tool for distinguishing between these mechanistic possibilities. By mapping the potential energy surface, one can determine if intermediates exist in stable potential energy wells along the reaction coordinate. researchgate.netresearchgate.net For example, in some Diels-Alder reactions for furan synthesis, the transition states are predicted to be relatively concerted, albeit highly asynchronous. researchgate.netresearchgate.net

Kinetic Isotope Effect (KIE) studies provide an experimental method to probe the nature of the transition state. researchgate.netnih.govnih.gov By replacing an atom with its heavier isotope at a position involved in bond breaking or formation in the rate-determining step, a change in the reaction rate can be observed. A significant primary KIE (kH/kD > 1) suggests that the bond to the isotope is being broken in the rate-limiting step, which is a hallmark of many stepwise processes. The absence of a primary KIE does not rule out a stepwise mechanism but could indicate that the bond-breaking step is not rate-determining. In some furan-forming reactions, a 1,3-hydrogen shift has been identified as the rate-determining step through deuterium (B1214612) labeling experiments. researchgate.net

Analysis of Stereochemical Outcomes and Regioselectivity in Furan Synthesis

The synthesis of substituted furans from propargyl precursors often raises questions of stereochemistry and regioselectivity, particularly when unsymmetrical starting materials are used. The ability to control these aspects is crucial for the synthesis of well-defined, complex molecules.

In reactions involving chiral, non-racemic propargyl alcohols, the stereochemical information can be transferred to the furan product. Gold(I)-catalyzed intramolecular cyclopropanation of 3-propargylindoles, a related reaction involving propargyl precursors, has been shown to be highly stereospecific, with the configuration of the starting olefin being retained in the cyclopropane (B1198618) product. acs.org This suggests that in analogous furan-forming reactions, the stereochemistry of a chiral center in the propargyl moiety could influence the stereochemistry of the final product, especially if the chiral center is involved in the cyclization step.

Regioselectivity is a major consideration in the synthesis of unsymmetrically substituted furans, such as 3-(3-Methoxyprop-1-yn-1-yl)furan. The formation of a 2,3-disubstituted furan versus a 2,4- or 2,5-disubstituted furan is determined by the mode of cyclization. In many metal-catalyzed reactions, the regioselectivity is controlled by the nature of the catalyst and the electronic and steric properties of the substituents. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org For example, in the gold-catalyzed synthesis of substituted furans from propargyl alcohols and alkynes, the reaction proceeds through a series of steps where the regiochemistry is set during the initial addition and subsequent cyclization. organic-chemistry.org The 5-exo-dig cyclization pathway is generally favored over the 6-endo-dig pathway. organic-chemistry.org The choice of catalyst can also lead to a switch in regioselectivity. rsc.orgresearchgate.net

The following table provides examples of regioselective furan syntheses from propargyl precursors, highlighting the factors that control the reaction outcome.

| Reactants | Catalyst/Conditions | Major Product (Regioisomer) | Key Factors Influencing Regioselectivity | Reference |

|---|---|---|---|---|

| o-Iodoanisoles and terminal alkynes | Pd/Cu | 2,3-Disubstituted benzo[b]furans | Electrophilic cyclization following Sonogashira coupling. | nih.govorganic-chemistry.org |

| Propargyl alcohols and 1,3-dicarbonyl compounds | FeCl₃ | Highly substituted furans | Tandem propargylation-cycloisomerization. | organic-chemistry.org |

| α-Diazocarbonyls and terminal alkynes | Co(II) porphyrin | Polyfunctionalized furans with complete regioselectivity | Metalloradical cyclization pathway. | nih.gov |

| Propargyl acetals/ketals and aldehydes | Chiral gold(I) complexes | Enantioenriched 2,5-dihydrofurans | Stepwise migration-fragmentation and cycloaddition of an in situ generated gold-carbenoid. | researchgate.net |

Kinetic and Thermodynamic Studies of Furan Formation

The feasibility and outcome of furan-forming reactions are governed by both kinetic and thermodynamic factors. Kinetic studies provide insights into the reaction rates and the nature of the rate-determining step, while thermodynamic studies reveal the relative stability of reactants, intermediates, and products.

The interplay between kinetics and thermodynamics is particularly important in reversible reactions. rug.nlnih.govresearchgate.netsemanticscholar.org In some furan syntheses, particularly those related to Diels-Alder reactions, the reaction may be under thermodynamic control, meaning the product distribution reflects the relative stability of the possible products rather than the rates at which they are formed. nih.govresearchgate.netsemanticscholar.org In other cases, the reaction is under kinetic control, and the major product is the one that is formed fastest. The reaction temperature can often influence whether a reaction is under kinetic or thermodynamic control.

The table below presents representative calculated thermodynamic and kinetic parameters for furan formation from various precursors. It is important to note that these values are for analogous systems and provide a general understanding of the energetics involved in the formation of furan rings.

| Reaction/Precursors | Method | Calculated Parameter | Value (kJ/mol) | Significance | Reference |

|---|---|---|---|---|---|

| Furan formation from aldotetrose | DFT | ΔG‡₂₅ (rate-limiting step) | 327.61 | High activation energy suggests the need for thermal conditions. | researchgate.netresearchgate.netnih.gov |

| Furan formation from acetaldehyde (B116499) and glycolaldehyde | DFT | ΔG‡₂₅ (rate-limiting step) | 283 | Indicates a slow process at ambient temperature, requiring elevated temperatures. | researchgate.netresearchgate.netnih.gov |

| Pyrolysis of furan | Experimental/Modeling | Mean activation energy | ~200 | Energy required for the decomposition of the furan ring. | researchgate.net |

| Diels-Alder reaction of furan with maleimide (B117702) | DSC/Modeling | Activation Energy (Ea) | ~60-80 | Relatively low activation energy for the cycloaddition. | rug.nl |

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

The pathway leading to furan formation from propargyl-containing starting materials is highly sensitive to the choice of catalyst and the specific reaction conditions employed. These factors dictate the mode of activation of the reacting species and can steer the reaction towards the desired furan product or alternative outcomes.

A variety of catalysts, including those based on gold, copper, iron, and ruthenium, have been successfully employed in furan synthesis from propargyl precursors. mdpi.comorganic-chemistry.orgnih.gov The reaction conditions, such as temperature, solvent, and the presence of co-catalysts or additives, play a crucial role in determining the efficiency and selectivity of these transformations. nih.govorganic-chemistry.org For instance, in some gold-catalyzed reactions, the addition of a copper co-catalyst has been shown to enhance the reactivity towards allene (B1206475) activation, a key step in certain mechanistic pathways. organic-chemistry.org Similarly, the choice of solvent can significantly impact reaction times and catalyst loadings, with aqueous micellar conditions enabling efficient dehydration reactions.

The nature of the substituents on the propargyl moiety also exerts a significant influence. For example, the presence of an ortho-hydroxyl group on a propargylamine (B41283) substrate is crucial for facilitating annulation reactions through the in situ generation of an o-alkynyl quinone methide (o-AQM) intermediate. acs.org When this hydroxyl group is moved to the meta or para position, the reaction pathway is altered, leading to different products or a complete shutdown of the desired transformation. acs.org

The following table summarizes the influence of various catalysts on the synthesis of furans from propargyl precursors:

| Catalyst System | Substrates | Key Mechanistic Features | Ref. |

| Gold(III)/AgOTf | N-Tosylpropargyl amines and 1,3-dicarbonyl compounds | Propargylic substitution followed by cycloisomerization. The gold catalyst coordinates to the triple bond to facilitate cyclization. | mdpi.com |

| Triazole-gold (TA-Au)/Copper | Propargyl alcohol and alkynes | Three-step cascade: alcohol addition, Saucy-Marbet rearrangement, and allene-ketone cyclization. | organic-chemistry.org |

| FeCl3 | Propargylic acetates and enoxysilanes | Tandem propargylation-cycloisomerization. | organic-chemistry.org |

| Ruthenium(II)/Copper(II) | Terminal alkynes and alcohols | Sequential dimerization/addition and hydrolysis/cyclization. | nih.gov |

| Palladium/Copper | Propargyl alcohols, B2(pin)2, and acid chlorides | trans-diboration, acylation, cyclization, and dehydration cascade. | nih.gov |

| Platinum(II) | 5-(2-Furyl)-1-alkynes | Formation of a cyclopropyl (B3062369) platinacarbene intermediate. | acs.org |

Modes of Alkyne Activation by Metal Catalysts (e.g., π-acidic activation by Gold)

Metal catalysts, particularly those containing soft, carbophilic metals like gold, are highly effective in activating the carbon-carbon triple bond of alkynes. The predominant mode of activation by these metals is through π-acidic catalysis. In this process, the metal center, acting as a Lewis acid, coordinates to the π-system of the alkyne. This coordination polarizes the alkyne, rendering it more susceptible to nucleophilic attack.

Gold catalysts, in particular, are renowned for their strong π-acidity. mdpi.com This property allows for the activation of alkynes under mild conditions, often leading to highly efficient and selective transformations. The gold catalyst can coordinate to the alkyne, facilitating an intramolecular nucleophilic attack by a tethered functional group, such as a hydroxyl or a carbonyl group, to initiate the cyclization process leading to the furan ring. mdpi.com

For example, in the gold(III)-catalyzed synthesis of polysubstituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds, the gold catalyst is proposed to coordinate with the triple bond of the propargyl amine. mdpi.com This activation facilitates the subsequent cyclization, leading to a vinyl gold complex which then proceeds to form the furan product. mdpi.com The efficiency of this activation can be influenced by substituents on the alkyne; for instance, a silyl (B83357) group on the triple bond can accelerate the reaction due to the β-cation-stabilizing effect. mdpi.com

Proton Transfer Events and Acid-Base Catalysis in Furanogenesis

Proton transfer is a fundamental step in many organic reactions, and furan synthesis from propargyl precursors is no exception. Acid and base catalysis can play a significant role in promoting key steps of the reaction mechanism.

In the Paal-Knorr furan synthesis, a classic method for preparing furans, acid catalysis is essential for the dehydration of a 1,4-dicarbonyl compound, which is often formed in situ from a propargyl precursor. youtube.com The protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular nucleophilic attack by the other enolized carbonyl group. Subsequent proton transfers lead to the elimination of water and the formation of the aromatic furan ring.

Base-promoted cyclization of o-propargylphenols represents another example where acid-base catalysis is crucial. In these reactions, a base is used to deprotonate the phenolic hydroxyl group, generating a phenoxide intermediate. rsc.org This nucleophilic oxygen then attacks the alkyne in a 5-exo-dig cyclization to form a dihydrobenzofuran intermediate, which can then isomerize to the final benzofuran (B130515) product. rsc.org The choice of base and reaction conditions can influence the regioselectivity of the cyclization. rsc.org

Role of Phase-Transfer Catalysis in Propargyl Etherification

While not directly a furan-forming reaction, the etherification of propargyl alcohols is a common step in the synthesis of the precursors for furan synthesis. Phase-transfer catalysis (PTC) is a powerful technique that can be employed to facilitate these etherification reactions, particularly when the alcohol and the alkylating agent are in different phases.

Under PTC conditions, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. This allows for reactions between water-soluble nucleophiles (like a deprotonated propargyl alcohol) and water-insoluble electrophiles (like an alkyl halide).

In the context of preparing precursors for furan synthesis, PTC can be used for the efficient O-alkylation of propargyl alcohols. This method offers advantages such as mild reaction conditions, the use of inexpensive bases like sodium hydroxide, and the avoidance of anhydrous solvents.

Isolation and In Situ Spectroscopic Characterization of Mechanistic Intermediates

The direct observation and characterization of reactive intermediates are paramount for unequivocally establishing a reaction mechanism. However, these intermediates are often transient and present in low concentrations, making their isolation and study challenging. Despite these difficulties, various techniques have been successfully applied to gain insights into the intermediates involved in furan-forming reactions from propargyl precursors.

In some cases, stable intermediates can be isolated and their structures determined by standard analytical methods such as NMR and X-ray crystallography. For example, in the synthesis of furans from the reaction of o-propargylphenols, dihydrobenzofuran isomers have been isolated alongside the final chromene products, providing evidence for competing cyclization pathways. rsc.org

More often, in situ spectroscopic techniques are required to detect and characterize fleeting intermediates under the actual reaction conditions. Techniques such as in situ NMR and IR spectroscopy can provide real-time information about the formation and consumption of species during the course of a reaction. nih.govyoutube.com For instance, in situ NMR has been used to visualize the formation of dihydrofuran derivatives as kinetic intermediates in the pathway to furan derivatives from glucose and malononitrile. nih.gov This technique allows for the optimization of reaction conditions to favor the formation of either the intermediate or the final product. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for studying reaction mechanisms and predicting the structures and energies of intermediates and transition states that may be difficult to observe experimentally. acs.org For example, DFT calculations have been used to identify a cyclopropyl platinacarbene complex as a key intermediate in the platinum-catalyzed reaction of 5-(2-furyl)-1-alkynes to give phenols. acs.org

The following table lists some of the intermediates that have been proposed or identified in furan-forming reactions from propargyl precursors:

| Intermediate | Reaction | Method of Characterization | Ref. |

| Vinyl gold complex | Gold(III)-catalyzed synthesis from N-tosylpropargyl amines | Proposed based on mechanistic studies | mdpi.com |

| o-Alkynyl quinone methide (o-AQM) | Palladium-catalyzed annulation of o-hydroxyphenyl propargylamines | Inferred from control experiments | acs.org |

| Dihydrofuran derivatives | Furan synthesis from glucose and malononitrile | In situ NMR spectroscopy | nih.gov |

| Cyclopropyl platinacarbene | Platinum-catalyzed reaction of 5-(2-furyl)-1-alkynes | DFT calculations | acs.org |

| Allenyl ketones | Copper-catalyzed reaction of β-chlorovinyl ketones | Proposed intermediate | organic-chemistry.org |

Advanced Applications of 3 3 Methoxyprop 1 Yn 1 Yl Furan and Its Analogs in Organic Synthesis

Utility as Versatile Synthetic Building Blocks and Precursors

The furan (B31954) nucleus, when combined with an alkynyl substituent, becomes a powerful synthon in the hands of organic chemists. Analogs of 3-(3-Methoxyprop-1-yn-1-yl)furan are prized for their ability to participate in a wide range of reactions that allow for the rapid assembly of intricate molecular frameworks. The alkyne can be involved in cycloadditions, coupling reactions, and metalloradical cyclizations, while the furan ring can undergo its own set of transformations or act as a stable aromatic core.

Construction of Complex Heterocyclic Scaffolds and Ring Systems

The strategic use of 3-alkynylfuran analogs facilitates the synthesis of diverse and complex heterocyclic systems, which are foundational to medicinal chemistry and drug discovery. nih.gov Platinum-catalyzed intramolecular reactions of furan-tethered alkynes, for instance, provide a pathway to substituted phenols. In this transformation, a 5-(2-furyl)-1-alkyne analog reacts in the presence of PtCl₂ to form a phenol (B47542) through a proposed cyclopropyl (B3062369) platinacarbene intermediate, demonstrating a sophisticated method for ring construction. acs.org

Copper-catalyzed reactions of ethynyl-substituted heterocycles, such as 4-ethynyl benzoxazinanones, showcase how the reactivity of the alkyne can be precisely controlled. nih.gov These reactions proceed through copper-allenylidene intermediates that can be trapped by various reagents to build densely functionalized N-heterocyclic scaffolds, highlighting the modularity that alkyne groups impart to a molecule. nih.gov This controlled reactivity is crucial for assembling the polycyclic indole (B1671886) and indoline (B122111) skeletons often found in biologically active molecules. nih.gov

Synthesis of Fused Furan Systems (e.g., Furocoumarins, Dihydropyridinones)

The creation of fused ring systems, where a furan ring is annulated with another ring, is a critical application of these building blocks. Such structures are prevalent in natural products and pharmaceuticals. Methodologies for synthesizing benzofurans, a key fused furan system, often rely on the cyclization of precursors like o-hydroxyphenyl-substituted alkynes. mdpi.com

Furthermore, multi-step tandem reactions have been developed to construct 3,4-fused furan rings from alkyne precursors. researchgate.net These modular approaches allow for the simultaneous and efficient construction of both the furan ring and other functional groups. researchgate.net The ability to build upon the furan core through electrocyclization processes offers a route to complex, polycondensed aromatic O-heterocycles like naphthodihydrofurans. nih.gov

Generation of Highly Functionalized and Poly-Substituted Furan Derivatives

Analogs of this compound are instrumental in synthesizing furan derivatives with multiple substituents, which allows for fine-tuning of their chemical and physical properties. A notable method involves the cobalt-catalyzed metalloradical cyclization between terminal alkynes and α-diazocarbonyls. nih.gov This process is highly effective for producing polyfunctionalized furans with complete regioselectivity and exceptional tolerance for a wide variety of functional groups, including esters, ketones, and silyl (B83357) groups. nih.gov The reaction proceeds under neutral, mild conditions, making it a powerful tool for modern synthesis. nih.gov

Below is a table summarizing the scope of a Co(II)-based metalloradical cyclization for generating polysubstituted furans from various terminal alkynes.

| Entry | Alkyne Substrate | Diazo Reagent | Product | Yield (%) |

| 1 | Phenylacetylene | Dimethyl 2-diazomalonate | 2,3-Bis(methoxycarbonyl)-5-phenylfuran | 68 |

| 2 | 4-Methoxyphenylacetylene | Dimethyl 2-diazomalonate | 2,3-Bis(methoxycarbonyl)-5-(4-methoxyphenyl)furan | 95 |

| 3 | 1-Octyne | Dimethyl 2-diazomalonate | 2,3-Bis(methoxycarbonyl)-5-hexylfuran | 78 |

| 4 | Trimethylsilylacetylene | Dimethyl 2-diazomalonate | 2,3-Bis(methoxycarbonyl)-5-(trimethylsilyl)furan | 85 |

| 5 | Ethyl propiolate | Diethyl 2-diazo-3-oxosuccinate | 2,3,5-Tris(ethoxycarbonyl)furan | 86 |

This table is based on data presented for Co(II)-catalyzed metalloradical cyclization. nih.gov

Sequential catalytic processes, such as a one-pot ruthenium/copper-catalyzed reaction, can convert simple terminal alkynes into 2,5-disubstituted furans, further expanding the toolkit for creating functionalized furan derivatives. nih.gov

Integration into Total Synthesis Strategies for Natural Products (e.g., Euryfuran)

Furan-containing building blocks are essential for the total synthesis of many natural products. The furan ring is a key structural motif in a wide range of metabolites isolated from natural sources, including marine sponges and plants. The total synthesis of the furanosesquiterpene Euryfuran, for example, has been accomplished through various routes, often involving the strategic introduction of the furan moiety.

Oxidative transformations of furan rings are a particularly powerful strategy in natural product synthesis. thieme-connect.de A classic example is the Achmatowicz reaction, which converts a furan into a dihydropyran, a versatile intermediate for the synthesis of sugars and other complex molecules. Additionally, modern methods have been developed to harness furan precursors for creating other valuable structures. A biosynthetically inspired approach using the Appel reaction, for instance, can dehydrate endoperoxides to form multi-substituted, electron-rich furans under mild, metal-free conditions. This method was successfully applied to the total synthesis of the furan fatty acid F₅. rsc.org

Applications in Materials Science and Polymer Chemistry

The conjugated system of the furan ring, especially when extended through an alkynyl linkage, makes these compounds and their analogs promising candidates for advanced materials. Polyfurans have been investigated as conductive polymers, similar to the well-studied polypyrroles and polythiophenes. core.ac.ukuark.edu However, the direct polymerization of furan is often challenging due to oxidative decomposition. core.ac.uk The use of 3-substituted furan monomers offers a potential solution to this problem by modifying the electronic properties of the ring and enabling more controlled polymerization.

The interest in sustainable materials has also driven research into furan-based polymers. Furan derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are bio-based monomers that can be used to produce renewable polyesters. rsc.org These materials are being developed as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The potential to create novel polymers from functionalized alkynylfurans could lead to materials with unique electronic, optical, or thermal properties. nih.gov

Development of Furan-Based Pro-Reactive Probe Systems in Chemical Biology Research

In the field of chemical biology, the furan ring can act as a "pro-reactive" handle for developing chemical probes. These probes are designed to covalently bind to specific biological targets, enabling their identification and study. The furan moiety can participate as a diene in [4+2] Diels-Alder cycloaddition reactions under mild, biocompatible conditions.

This reactivity has been exploited to develop molecular probes for discovering furan-containing natural products directly within complex mixtures like cell supernatants. beilstein-journals.orgnih.gov The probe, often equipped with a reporter tag, reacts specifically with the furan ring, allowing the modified natural product to be easily detected by methods such as liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.org

Furthermore, furan-modified biomolecules, such as Peptide Nucleic Acids (PNAs), have been designed as pro-reactive probes to target DNA and RNA. nih.gov Upon activation, the furan moiety can form a covalent interstrand crosslink with the target nucleic acid, offering enhanced potency and durability for therapeutic or diagnostic applications. nih.gov The dual functionality of an analog like this compound, possessing both a reactive furan diene and an alkyne handle suitable for click chemistry, presents exciting possibilities for creating next-generation bi-functional chemical probes.

Computational and Theoretical Studies of 3 3 Methoxyprop 1 Yn 1 Yl Furan and Furan Forming Reactions

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a principal method for elucidating the mechanisms of organic reactions, including those that form furan (B31954) rings. DFT calculations offer a detailed view of the reaction pathways, transition states, and intermediates involved in these complex chemical transformations.

DFT calculations are instrumental in mapping the potential energy surfaces of furan-forming reactions. This mapping allows for the identification of the most favorable reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. For instance, in cycloaddition reactions that lead to furan derivatives, DFT can be used to compare the energetics of concerted versus stepwise mechanisms.

Transition state analysis is a key component of these studies. By locating and characterizing the transition state structures, researchers can determine the activation energies of different reaction steps. For example, in the synthesis of polysubstituted furans from the reaction of propargyl alcohols with terminal alkynes, DFT calculations can help to understand the energy barriers for each step in the catalytic cycle.

A theoretical investigation at the M06/6-311++G(d,p) level of theory was conducted on the Diels-Alder reactions of furan with substituted alkynes. The results indicated that alkynes with electron-withdrawing substituents exhibit lower activation barriers compared to those with electron-donating substituents researchgate.net.

Dispersion-corrected DFT calculations were utilized to study the conversion of furfural (B47365) to furan, among other products, on a Palladium (111) surface. The study found that the most stable configuration for furan and its derivatives involves the furan ring lying flat on the surface acs.org. The analysis of elementary steps revealed that thermodynamics favors the production of furan and carbon monoxide acs.org.

The stability of carbocation intermediates in the electrophilic substitution of furan has also been a subject of theoretical studies. These calculations help to explain the observed regioselectivity in such reactions.

Molecular Modeling and Dynamics Simulations to Understand Reactivity

Molecular modeling and dynamics simulations offer a dynamic perspective on the reactivity of furan derivatives. These methods can simulate the behavior of molecules over time, providing insights into conformational changes, solvent effects, and the interactions between reactants.

In the context of furan-forming reactions, molecular dynamics simulations can be used to explore the conformational landscape of flexible starting materials and to identify the conformations that are most conducive to reaction. These simulations can also shed light on the role of solvent molecules in stabilizing transition states and intermediates.

For instance, molecular modeling studies have been conducted on novel 1,2,3-triazole-linked menadione-furan derivatives to understand their biological activity. While not directly related to the formation of the furan ring itself, this highlights the application of such computational techniques in understanding the behavior of furan-containing molecules.

Prediction of Reactivity Patterns and Selectivity Outcomes

Computational methods are powerful tools for predicting the reactivity patterns and selectivity of chemical reactions. In the case of furan chemistry, these predictions are particularly valuable for designing new synthetic routes and for understanding the factors that control the outcome of a reaction.

Furan is more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring pearson.com. Electrophilic substitution on the furan ring predominantly occurs at the C2 and C5 positions. This preference is attributed to the greater resonance stabilization of the intermediate carbocation formed when the electrophile attacks at these positions, as there are three resonance structures for the intermediate compared to two for attack at C3 or C4 pearson.comquora.com.

Theoretical studies can quantify these effects by calculating properties such as frontier molecular orbital energies and condensed Fukui functions. For example, an analysis of the HOMO and LUMO of furan can predict its reactivity towards different reagents mdpi.com. Such analyses have been used to understand the inhibitory effect of furan on certain catalysts mdpi.comresearchgate.net.

Electronic Structure Analysis and Bonding Characterization

The electronic structure and bonding in furan and its derivatives are key to understanding their chemical and physical properties. Furan is an aromatic compound, with one of the lone pairs of electrons on the oxygen atom participating in the delocalized π-system wikipedia.org. This aromaticity, however, is less pronounced than that of benzene wikipedia.org.

Computational methods, such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory, can provide a detailed picture of the electronic structure and bonding in furan derivatives. These analyses can reveal information about charge distribution, orbital interactions, and the nature of chemical bonds.

The substitution of the furan ring can have a significant impact on its electronic properties. For example, studies on fused-ring oligothiophenes with furan substitution have shown that the placement of the furan ring affects the HOMO-LUMO gap and fluorescence quantum yield acs.orgresearchgate.net.

Below is a table summarizing the resonance energies of furan and related aromatic compounds.

| Compound | Resonance Energy (kJ/mol) |

| Benzene | 152 |

| Pyrrole | 88 |

| Thiophene (B33073) | 121 |

| Furan | 67 |

This data is based on general chemical literature wikipedia.org.

Future Research Directions in Furan Chemistry and Propargylfuran Systems

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern chemistry is the development of synthetic methods that are environmentally friendly and sustainable. mdpi.commdpi.com This involves the use of renewable resources, green solvents, and energy-efficient reaction conditions. numberanalytics.comfrontiersin.orgbiofuranchem.com

For furan (B31954) derivatives, including propargylfurans like 3-(3-Methoxyprop-1-yn-1-yl)furan, future research will likely focus on:

Biomass-derived starting materials: Utilizing platform molecules derived from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), as precursors for furan synthesis is a key area of sustainable chemistry. ijabbr.commdpi.commdpi.com

Green solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthetic processes. numberanalytics.commdpi.com For instance, gold-catalyzed synthesis of polysubstituted furans has been successfully demonstrated in ionic liquids, which allows for catalyst recycling. mdpi.com

Energy efficiency: Exploring alternative energy sources such as microwave irradiation and ultrasound can lead to more efficient and faster reactions. numberanalytics.com

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

| Sustainable Approach | Description | Example Application in Furan Synthesis |

| Biomass Valorization | Conversion of renewable biomass into valuable chemicals. frontiersin.org | Synthesis of furan derivatives from furfural or HMF. ijabbr.commdpi.com |

| Green Solvents | Use of environmentally benign solvents. numberanalytics.com | Gold-catalyzed furan synthesis in recyclable ionic liquids. mdpi.com |

| Alternative Energy | Application of non-conventional energy sources to drive reactions. numberanalytics.com | Microwave-assisted synthesis of silver nanoparticles using fruit extracts. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions. youtube.comyoutube.com The synthesis of complex furans often relies on transition-metal catalysts. researchgate.netorganic-chemistry.org

Future research in this area will likely involve:

Non-precious metal catalysts: Developing catalysts based on abundant and less toxic metals like iron, copper, and iodine to replace precious metals such as palladium and gold. frontiersin.orgorganic-chemistry.org An iodine-catalyzed synthesis of substituted furans has been shown to be a practical and mild alternative to transition metal-catalyzed methods. organic-chemistry.org

Heterogeneous catalysts: Designing solid-supported catalysts that can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. mdpi.comfrontiersin.org Gold nanoparticles supported on TiO2 have been used for the cycloisomerization of allenones to furans. organic-chemistry.org

Biocatalysis: Employing enzymes as catalysts for furan synthesis offers high selectivity and operates under mild, environmentally friendly conditions. nih.gov Enzymatic polymerization has been used to create furan-based copolyesters. nih.gov

Dual-catalysis systems: Combining two or more catalysts to perform cascade reactions in a single pot, thereby increasing efficiency and reducing the need for intermediate purification steps. A combination of gold and copper catalysts has been used for the one-pot synthesis of substituted furans. organic-chemistry.org

Design and Synthesis of Advanced Furan-Based Molecular Architectures with Novel Properties

The furan ring serves as a building block for a wide range of advanced materials with unique electronic, optical, and mechanical properties. numberanalytics.comrsc.org The incorporation of a propargyl group, as in this compound, introduces further possibilities for creating novel structures.

Future research directions include:

Furan-based polymers: Developing new polymers containing furan rings for applications as sustainable alternatives to traditional plastics, such as bioplastics and thermosets. rsc.orgresearchgate.netnih.gov

Conjugated materials: Synthesizing furan-containing oligomers and polymers for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Self-healing materials: Utilizing the reversible Diels-Alder reaction of furan with maleimide (B117702) to create recyclable and self-healing polymer networks. acs.orgwikipedia.org

Bioactive hybrids: Creating hybrid molecules that combine the furan scaffold with other pharmacophores to develop new therapeutic agents with enhanced activity. nih.govmdpi.commdpi.com

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights

The combination of computational chemistry and experimental studies provides a powerful tool for understanding reaction mechanisms and designing new reactions and materials. nih.gov

In the context of furan and propargylfuran chemistry, this synergistic approach can be applied to:

Elucidate reaction pathways: Using techniques like Density Functional Theory (DFT) to model reaction intermediates and transition states, providing a detailed understanding of how a reaction proceeds. organic-chemistry.orgacs.org

Predict reactivity and selectivity: Computational models can help predict the outcome of a reaction, guiding the design of experiments and reducing trial-and-error. acs.org

Design novel catalysts: Simulating the interaction between a catalyst and substrates can aid in the development of more efficient and selective catalysts. acs.org

Understand material properties: Computational studies can predict the electronic and physical properties of new furan-based materials before they are synthesized. researchgate.net

For example, DFT calculations have been used to understand the mechanism of iodine-catalyzed furan synthesis, and ReaxFF molecular dynamics simulations are being used to study the kinetics of furan-maleimide Diels-Alder reactions for self-healing materials. organic-chemistry.orgacs.org

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxyprop-1-yn-1-yl)furan, and how can reaction conditions be optimized?

The synthesis of furan derivatives often involves cyclization or functionalization strategies. For compounds like this compound, coupling reactions (e.g., Sonogashira coupling) between propargyl ethers and halogenated furans are plausible. For example, highlights pseudooxidative furan ring-opening and recyclization reactions using acid catalysts like acetic anhydride . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., anhydrous ethanol), and catalyst loading to enhance yield and selectivity. Monitoring reaction progress via TLC or GC-MS (as in ) is critical for identifying intermediates and optimizing reaction time .

Q. How can researchers verify the purity and structural integrity of this compound?

Structural confirmation requires multi-technique validation:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon connectivity.

- GC-MS for purity assessment and molecular ion identification (as used in for furan metabolites) .

- X-ray crystallography (e.g., using SHELXL refinement in ) to resolve bond lengths and angles if single crystals are obtainable .

- Elemental analysis (CHNS) to validate empirical formulas.

Q. What factors influence the stability of this compound under experimental conditions?

Stability depends on:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize the compound better than protic solvents.

- Temperature : Decomposition risks increase under reflux or high-temperature conditions. notes dimerization of furan derivatives at elevated temperatures, suggesting the need for inert atmospheres (N₂/Ar) to prevent side reactions .

- Light sensitivity : UV exposure could degrade the methoxypropynyl group; amber glassware is recommended.

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the methoxypropynyl group in furan derivatives?

The methoxypropynyl group may participate in cycloaddition (e.g., Diels-Alder) or nucleophilic substitution. demonstrates trapping of α-substituted furans with methyl acrylate via Diels-Alder reactions, suggesting similar reactivity for this compound . Computational studies (DFT) can predict regioselectivity, as seen in for furan-pyrazole hybrids . Isotopic labeling (e.g., ¹³C tracking, as in ) could map reaction pathways .

Q. How can computational methods guide the design of experiments involving this compound?

- DFT calculations (e.g., Gaussian, ORCA) predict electronic properties (HOMO/LUMO energies) to identify reactive sites .

- Molecular dynamics simulations assess solvent interactions and conformational stability.

- Crystallography software (SHELXL) refines X-ray data to resolve structural ambiguities ( ) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

- Cross-validation : Compare NMR shifts with similar compounds (e.g., ’s indole derivatives) .

- Multi-technique analysis : Combine X-ray ( ) with NMR/IR to resolve bond-length vs. vibrational mode discrepancies .

- Statistical refinement : Use SHELXL’s least-squares algorithms ( ) to improve crystallographic model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.